A Comprehensive Technical Guide to Methyl 3,5-di-tert-butyl-4-hydroxybenzoate
A Comprehensive Technical Guide to Methyl 3,5-di-tert-butyl-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is a synthetic aromatic compound characterized by a benzoate core substituted with two bulky tert-butyl groups and a hydroxyl group. This sterically hindered phenolic compound is of significant interest in various scientific and industrial fields, primarily for its antioxidant properties. The presence of the tert-butyl groups ortho to the hydroxyl group enhances its stability and modulates its reactivity, making it a valuable subject for research in medicinal chemistry, materials science, and as a potential intermediate in the synthesis of more complex molecules.
This technical guide provides an in-depth overview of the chemical and physical properties of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, detailed experimental protocols for its synthesis and analysis, and a summary of its key spectral data.
Chemical and Physical Properties
The fundamental chemical and physical properties of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate are summarized in the tables below, providing a comprehensive overview for researchers.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | methyl 3,5-di-tert-butyl-4-hydroxybenzoate | [1] |
| Synonyms | Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate, 2,6-Di-tert-butyl-4-methoxycarbonylphenol | [1] |
| CAS Number | 2511-22-0 | [1][2] |
| Molecular Formula | C₁₆H₂₄O₃ | [1] |
| Molecular Weight | 264.36 g/mol | [1] |
| Appearance | White to cream or yellow crystals/powder | |
| Melting Point | 164.5 - 165.2 °C | [3] |
Table 2: Chromatographic and Spectroscopic Data
| Data Type | Description | Reference(s) |
| GC-MS | Kovats Retention Index (Standard non-polar): 1872 | [1] |
| m/z Top Peak: 249 | [1] | |
| m/z 2nd Highest: 264 | [1] | |
| m/z 3rd Highest: 250 | [1] | |
| ¹H NMR | Data available, see spectral data section | [1] |
| ¹³C NMR | Data available, see spectral data section | [1][4] |
| FTIR | Data available, see spectral data section | |
| UV-Vis | Data available | [1] |
| Raman | Data available | [5] |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and analysis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate.
Synthesis: Esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid
The synthesis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is typically achieved through the Fischer esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with methanol, using an acid catalyst. The following protocol is based on established methods.[3]
Materials:
-
3,5-di-tert-butyl-4-hydroxybenzoic acid
-
Methanol (reagent grade)
-
p-Toluenesulfonic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Stirring hotplate
-
Apparatus for vacuum filtration (Büchner funnel and flask)
-
Rotary evaporator
Procedure:
-
In a 1000 mL three-necked flask, combine 3,5-di-tert-butyl-4-hydroxybenzoic acid (250g, 1.0 mol) and methanol (278g, 8.69 mol).
-
With stirring, heat the mixture to 65°C to dissolve the solid.
-
Add p-toluenesulfonic acid (32g, 0.186 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 11 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting solid, add a saturated solution of sodium bicarbonate and stir to neutralize the acidic catalyst.
-
Wash the solid with distilled water until the washings are neutral.
-
Collect the solid product by vacuum filtration.
-
Dry the purified Methyl 3,5-di-tert-butyl-4-hydroxybenzoate in a vacuum oven at 30-60°C.[3]
Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-25 mg of the purified product in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently invert to mix.
Data Acquisition (Illustrative Parameters):
-
Instrument: Bruker AM-300 (or equivalent)
-
¹H NMR:
-
Frequency: 300 MHz
-
Solvent: CDCl₃
-
Reference: TMS (δ 0.00 ppm)
-
-
¹³C NMR:
-
Frequency: 75 MHz
-
Solvent: CDCl₃
-
Reference: CDCl₃ (δ 77.16 ppm)
-
Sample Preparation (KBr Pellet):
-
Thoroughly mix a small amount (1-2 mg) of the dry product with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
Data Acquisition (Illustrative Parameters):
-
Instrument: Bruker IFS 85 B FT-IR spectrometer (or equivalent)
-
Technique: KBr-Pellet Transmission
-
Spectral Range: 4000-400 cm⁻¹
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
Data Acquisition (Illustrative Parameters):
-
Gas Chromatograph: Agilent 7890B (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 10 min
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: 50-550 m/z
Spectral Data Interpretation
¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.
-
tert-Butyl Protons: A sharp singlet corresponding to the 18 equivalent protons of the two tert-butyl groups.
-
Aromatic Protons: A singlet for the two equivalent aromatic protons.
-
Hydroxyl Proton: A singlet for the phenolic hydroxyl proton. The chemical shift of this peak can vary depending on concentration and solvent.
-
Methyl Protons: A singlet for the three protons of the methyl ester group.
¹³C NMR Spectrum
The carbon-13 NMR spectrum will show distinct signals for the different carbon environments.
-
Carbonyl Carbon: A signal in the downfield region characteristic of an ester carbonyl group.
-
Aromatic Carbons: Signals corresponding to the substituted and unsubstituted aromatic carbons.
-
tert-Butyl Carbons: Two signals for the quaternary and methyl carbons of the tert-butyl groups.
-
Methyl Carbon: A signal for the methyl carbon of the ester group.
FTIR Spectrum
The infrared spectrum will exhibit characteristic absorption bands for the functional groups present.
-
O-H Stretch: A broad band in the region of 3600-3200 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds of the tert-butyl and methyl groups, and potentially weaker bands above 3000 cm⁻¹ for the aromatic C-H bonds.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ characteristic of the ester carbonyl group.
-
C=C Stretch: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: Bands in the 1300-1000 cm⁻¹ region corresponding to the C-O stretching of the ester and phenol.
Mass Spectrum
The electron ionization mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 264.
-
Major Fragments: Loss of a methyl group (-CH₃, m/z = 249) and loss of a methoxy group (-OCH₃) are expected fragmentation pathways.
Safety and Handling
Methyl 3,5-di-tert-butyl-4-hydroxybenzoate is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
It is recommended to handle this compound in a well-ventilated area or a fume hood.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, synthesis, and analysis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields. The provided experimental protocols, while based on available literature, should be adapted and optimized for specific laboratory conditions. The unique structural features of this compound, particularly its sterically hindered phenolic moiety, suggest its potential for further investigation in various applications, including as an antioxidant and a synthetic building block.
References
- 1. Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate | C16H24O3 | CID 75639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]
- 4. 3,5-Di-tert-butyl-4-hydroxybenzoic acid(1421-49-4) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
